4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . This compound is characterized by the presence of a tetrahydropyran ring substituted with a 3,4-dichlorophenyl group and an amine group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine involves several steps. One common method includes the reaction of 4-cyanotetrahydropyran with sodium hydroxide solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite solution under reflux conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine include:
4-Aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the dichlorophenyl group.
This compound derivatives: These derivatives may have additional substituents on the phenyl ring or the pyran ring, altering their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by relevant research findings.
- Molecular Formula : C11H13Cl2NO
- Molar Mass : 246.13 g/mol
- Density : 1.284 g/cm³ (predicted)
- Boiling Point : 349.8 °C (predicted)
- pKa : 8.22 (predicted) .
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of various derivatives of the 4H-pyran scaffold, including this compound. In one study, derivatives demonstrated significant inhibition against Gram-positive bacteria, with some compounds exhibiting lower IC50 values than standard antibiotics like ampicillin. For example, certain derivatives showed IC50 values ranging from 0.072 mM to 0.149 mM against various bacterial strains .
Compound | Target Bacteria | IC50 (mM) |
---|---|---|
4g | Staphylococcus aureus | 0.072 |
4j | Bacillus cereus | 0.074 |
Ampicillin | Staphylococcus aureus | <0.1 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH scavenging assays. Compounds derived from this scaffold exhibited strong reducing power comparable to butylated hydroxytoluene (BHT), with effective concentration (EC50) values indicating their ability to scavenge free radicals effectively .
Compound | EC50 (mM) | Comparison to BHT |
---|---|---|
4g | 0.072 | Comparable |
4j | 0.074 | Comparable |
BHT | 0.089 | Reference |
Anticancer Activity
The anticancer properties of this compound have been explored in vitro against HCT-116 colorectal cancer cells. Studies revealed that certain derivatives significantly suppressed cell proliferation and induced apoptosis through the activation of caspase pathways. Notably, compounds with specific substitutions on the phenyl ring exhibited lower IC50 values in cell viability assays, indicating enhanced efficacy .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4d | HCT-116 | 75.1 | CDK2 inhibition and apoptosis |
4k | HCT-116 | 85.88 | CDK2 inhibition and apoptosis |
Structure-Activity Relationship (SAR)
The presence of the dichlorophenyl group is crucial for enhancing the biological activity of these compounds. The structure-activity relationship studies indicate that modifications to the tetrahydropyran ring and substitutions on the phenyl group can significantly influence both antibacterial and anticancer activities .
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |
InChI Key |
VQNQJGJPQFNRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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